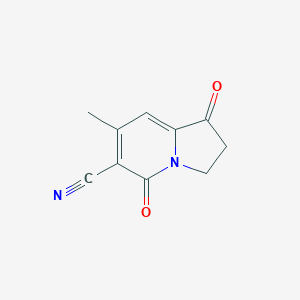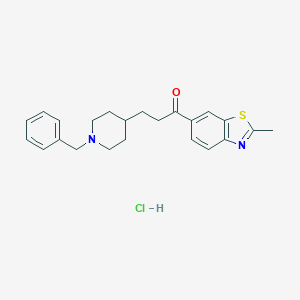
Mebbpp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mebbpp is a chemical compound that has been extensively studied in the field of scientific research. It is a synthetic molecule that has shown great potential in a variety of applications, from drug development to material science. In
Wirkmechanismus
The mechanism of action of Mebbpp is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Mebbpp has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-tumor properties.
Biochemische Und Physiologische Effekte
Mebbpp has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-tumor properties. Mebbpp has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Mebbpp in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using Mebbpp in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are a number of future directions for research on Mebbpp. One area of research could focus on developing more efficient synthesis methods for Mebbpp. Another area of research could focus on further exploring its potential applications in drug development and material science. Additionally, more research could be done to better understand the mechanism of action of Mebbpp and its biochemical and physiological effects.
Synthesemethoden
Mebbpp is synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of 4-bromoaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form an intermediate product. This intermediate product is then reacted with triethylamine to form the final product, Mebbpp.
Wissenschaftliche Forschungsanwendungen
Mebbpp has been extensively studied for its potential applications in drug development. It has been shown to have anti-tumor properties, making it a promising candidate for cancer treatment. Mebbpp has also been studied for its potential use in the development of new materials, such as organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
149292-56-8 |
|---|---|
Produktname |
Mebbpp |
Molekularformel |
C23H27ClN2OS |
Molekulargewicht |
415 g/mol |
IUPAC-Name |
3-(1-benzylpiperidin-4-yl)-1-(2-methyl-1,3-benzothiazol-6-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H26N2OS.ClH/c1-17-24-21-9-8-20(15-23(21)27-17)22(26)10-7-18-11-13-25(14-12-18)16-19-5-3-2-4-6-19;/h2-6,8-9,15,18H,7,10-14,16H2,1H3;1H |
InChI-Schlüssel |
JCRRTHOBVNDWLU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.Cl |
Kanonische SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.Cl |
Synonyme |
1-(2-methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one MeBBPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



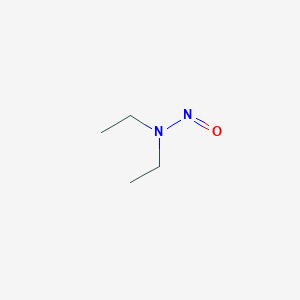
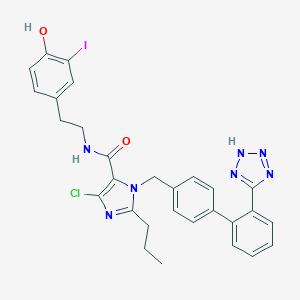
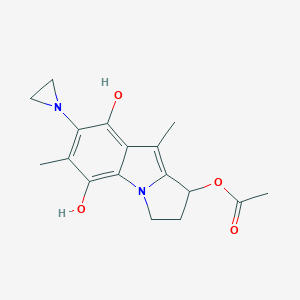
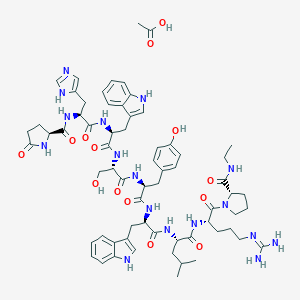
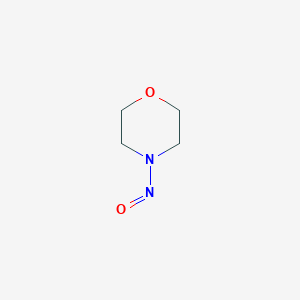
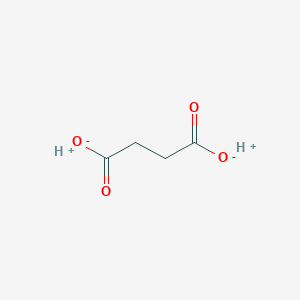
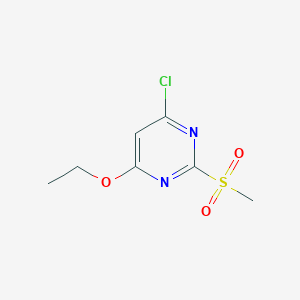
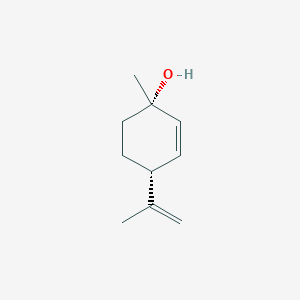
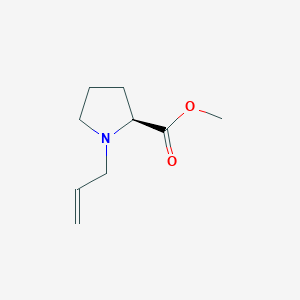
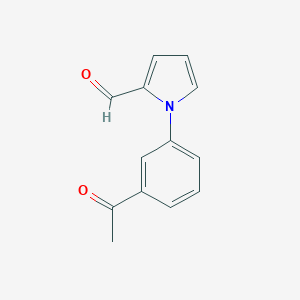


![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)
